Hazelnutoilvirgin
Description
Botanical Source and Taxonomic Classification of Corylus avellana
Corylus avellana, the primary botanical source of virgin hazelnut oil, belongs to the birch family Betulaceae and represents one of the most economically significant nut-producing species globally. The taxonomic classification places this species within the order Fagales, family Betulaceae, genus Corylus, with the specific epithet avellana derived from the town of Avella in Italy, as documented by Linnaeus from Leonhart Fuchs's historical botanical works. The scientific nomenclature was originally established from Pliny the Elder's first-century encyclopedia Naturalis Historia, where the species was described as "Avellana nux sylvestris," meaning "wild nut of Avella".
The morphological characteristics of Corylus avellana distinguish it as a deciduous shrub typically growing 3-8 metres in height, with the potential to reach up to 12-20 feet under optimal conditions. The species exhibits a multi-trunked, suckering growth habit that forms dense thickets through vegetative propagation. The leaves present distinctive features including double-serrate margins, elliptic to ovate shapes measuring up to 4 inches in length, and a characteristic rounded to cordate base structure. The bark displays a smooth, light gray-brown coloration that provides additional identification markers for the species.
The reproductive system of Corylus avellana demonstrates monoecious characteristics, with separate male and female flowers occurring on the same plant. Male flowers appear as prominent, pale yellow-gray catkins measuring 2-3 inches in length, while female flowers remain inconspicuous with only small red stigmas visible during the blooming period. The flowering occurs on bare branches during late winter to early spring, typically between February and March, before leaf emergence. The fruit development process culminates in the production of hard, edible brown nuts measuring approximately 3/4 inch in length, enclosed within leafy, hairy, light green husks that extend beyond the nut to form distinctive beaks.
The natural distribution range of Corylus avellana spans from Ireland and the British Isles southward to Iberia, Italy, Greece, Turkey, and Cyprus, extending northward to central Scandinavia and eastward to the central Ural Mountains, the Caucasus, and northwestern Iran. This extensive geographical range demonstrates the species' adaptability to diverse climatic conditions and soil types across temperate regions of Europe and western Asia. The species thrives in moist, organically rich, well-drained soils and tolerates conditions ranging from full sun to partial shade.
Historical Context of Hazelnut Oil Use in Traditional Practices
The historical utilization of hazelnut oil extends deep into human civilization, with archaeological evidence demonstrating its significance as a primary dietary fat source during the Bronze Age. In the region known as Gallia Cisalpina, which encompasses present-day Piedmont, hazelnut oil served as the main source of edible fat due to its generous oleic acid content and the readily available nature of the fruit. Archaeological excavations have revealed artifacts indicating that primitive extraction methods involved reducing hazelnuts to paste using rudimentary stone millstones, from which the oil was obtained through surface separation techniques.
Ancient civilizations recognized the therapeutic and nutritional properties of hazelnut oil, with the Romans utilizing it extensively for wound treatment and skin moisturization. The medicinal applications extended beyond topical uses, as ancient Greek physicians, including Dioscorides, documented the oil's therapeutic properties for treating various ailments, particularly respiratory conditions. Roman naturalist Pliny the Elder provided detailed accounts of hazelnut cultivation and processing methods, establishing a foundation for agricultural practices that would influence subsequent generations.
During the Medieval period, hazelnut oil production became institutionalized within European monasteries, where monks utilized the oil for its therapeutic properties and incorporated it into traditional remedies. The period between the fifteenth and seventeenth centuries marked a significant expansion in the use of hazelnut oil within traditional Piedmontese cuisine, largely due to the limited availability of olive oil in the region. This regional preference established hazelnut oil as a crucial component of Northern Italian culinary traditions and food preparation methods.
The historical significance of hazelnut oil reached a critical point during World War II, when rationing restrictions on conventional fats led to a resurgence in its production and consumption. The implementation of ration cards in January 1940 severely limited access to traditional cooking fats, with individuals restricted to 500 grams per person per month. This desperate wartime scenario prompted enterprising Piedmontese farmers to revive traditional hazelnut oil production methods, often operating under cover of darkness to avoid detection by authorities. The ingenuity and intelligence demonstrated during this period ensured the survival of traditional extraction techniques and maintained the cultural significance of hazelnut oil in regional food systems.
Archaeological evidence from various European sites, including a Mesolithic site in Scotland, indicates that hazelnuts and their derived products, including oil, were consumed as far back as 7000 BC. The discovery of large quantities of charred hazelnut shells suggests organized processing activities, potentially representing early forms of communal food preparation and preservation techniques. Chinese historical records dating to 2838 BC describe hazelnuts as one of the "five sacred nourishments" bestowed by deities, highlighting the cultural and spiritual significance attributed to these nuts across diverse civilizations.
Global Production Trends and Geographical Variations
Contemporary global hazelnut production demonstrates significant geographical concentration, with Turkey maintaining dominant market position as the world's largest producer. According to 2023 production data, global hazelnut production reached 1.13 million tonnes in shells, with Turkey contributing 58% of total world production. This translates to approximately 776,046 metric tons from Turkey alone, representing a 50.7% year-over-year increase and an 11.5% five-year compound annual growth rate.
Italy maintains its position as the second-largest hazelnut producer globally, contributing 98,530 metric tons in 2019, despite experiencing a 25.8% year-over-year decline. The Italian production system demonstrates a 5.5% five-year compound annual growth rate, indicating overall sector stability despite annual fluctuations. The United States ranks as the fourth-largest producer with 39,920 metric tons in 2019, showing a 13.7% year-over-year decrease but maintaining a positive 4.1% five-year growth trajectory.
Azerbaijan has emerged as the third-largest producer with 53,793 metric tons in 2019, demonstrating robust growth with a 3.3% year-over-year increase and an impressive 12.4% five-year compound annual growth rate. Chile represents one of the fastest-growing hazelnut-producing regions, achieving a remarkable 72.2% year-over-year increase in 2019 and maintaining a 24.9% five-year compound annual growth rate, reaching 35,000 metric tons.
| Rank | Country | Production (Metric Tons) | Year-over-Year Change | 5-Year CAGR |
|---|---|---|---|---|
| 1 | Turkey | 776,046 | +50.7% | +11.5% |
| 2 | Italy | 98,530 | -25.8% | +5.5% |
| 3 | Azerbaijan | 53,793 | +3.3% | +12.4% |
| 4 | United States | 39,920 | -13.7% | +4.1% |
| 5 | Chile | 35,000 | +72.2% | +24.9% |
| 6 | China | 29,318 | +3.5% | +4.4% |
| 7 | Georgia | 24,000 | +41.2% | -6.6% |
| 8 | Iran | 16,121 | +0.9% | +9.8% |
| 9 | Spain | 12,370 | +54.0% | -1.8% |
| 10 | France | 11,660 | -25.5% | +1.1% |
The production methodologies vary significantly across different geographical regions, with European systems traditionally employing multi-trunk tree configurations where the rootstock is formed by the variety itself. Modern agricultural practices have evolved to include single-trunk tree systems formed through grafting desired varieties onto Corylus colurna rootstock, enhancing mechanization possibilities and preventing suckering. These technological advances have improved harvest efficiency and oil extraction yields across major producing regions.
Regional variations in hazelnut oil production reflect diverse climatic conditions, soil types, and agricultural practices specific to each geographical area. Turkey's dominant position stems from optimal growing conditions in the Black Sea region, where Mediterranean climate influences provide ideal temperature and precipitation patterns for hazelnut cultivation. The Turkish production system has historically maintained traditional cultivation methods while incorporating modern processing technologies to enhance oil extraction efficiency and quality.
European production systems, particularly in Italy and France, emphasize quality-focused approaches that prioritize oil characteristics suitable for culinary and cosmetic applications. These regions have developed sophisticated processing facilities that maintain cold-pressing techniques essential for virgin oil production, preserving the nutritional and organoleptic properties that distinguish premium hazelnut oils. The geographical variations in production methodologies reflect regional market demands and traditional usage patterns that have evolved over centuries of cultivation and processing experience.
Properties
CAS No. |
185630-72-2 |
|---|---|
Molecular Formula |
C9H7BrF3NO |
Synonyms |
Hazelnutoilvirgin |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
1. Culinary Uses
- Flavor Enhancer : Virgin hazelnut oil is prized for its rich, nutty flavor, making it an excellent addition to salads, dressings, and baked goods.
- Nutritional Profile : It is high in monounsaturated fats, which are beneficial for heart health. The oil contains vitamins E and B, as well as essential fatty acids that support overall health.
2. Nutraceutical Potential
- Antioxidant Properties : The oil is rich in antioxidants such as tocopherols and phenolic compounds. These antioxidants help combat oxidative stress in the body, potentially reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research indicates that virgin hazelnut oil may possess anti-inflammatory properties, contributing to improved cardiovascular health and reduced inflammation-related conditions.
Cosmetic Applications
1. Skin Care
- Moisturization : Due to its emollient properties, virgin hazelnut oil is used in skincare products to hydrate and soften the skin.
- Anti-Aging Benefits : The presence of antioxidants helps protect the skin from free radical damage, which can lead to signs of aging. Studies suggest that regular application can improve skin elasticity and reduce fine lines.
2. Hair Care
- Hair Nourishment : The oil is often included in hair care formulations due to its ability to nourish and strengthen hair strands. It helps in reducing frizz and enhancing shine.
- Scalp Health : Its anti-inflammatory properties may also benefit scalp health by alleviating dryness and irritation.
Therapeutic Applications
1. Traditional Medicine
- Historical Uses : Traditionally, hazelnut oil has been utilized for its potential health benefits in folk medicine, including use as a remedy for digestive issues and skin ailments.
- Current Research : Ongoing studies are investigating its efficacy in treating conditions such as eczema and psoriasis due to its soothing properties.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
Virgin hazelnut oil’s composition (76–80% oleic acid, 8–12% linoleic acid) makes it susceptible to autoxidation and photooxidation :
Mechanisms
-
Oleic acid oxidation : Forms hydroperoxides via radical chain reactions, leading to aldehydes (e.g., hexanal) and ketones.
-
Linoleic acid oxidation : Generates conjugated dienes and secondary products like malondialdehyde (MDA).
Research Findings ( ):
| Parameter | Negret Cultivar | Tonda Cultivar |
|---|---|---|
| Peroxide Value (meq/kg) | 4.2 ± 0.3 | 3.8 ± 0.2 |
| Hexanal (mg/kg) | 1.27 ± 0.05 | 0.99 ± 0.03 |
α-Tocopherol (310–378 mg/kg) delays oxidation by donating hydrogen atoms to lipid radicals, reducing propagation phases .
Hydrolytic Reactions
Triglycerides in virgin oil undergo enzymatic hydrolysis when exposed to lipases or moisture:
Reaction:
Stability Data ( ):
| Free Fatty Acid (%) | Storage (6 months, 25°C) |
|---|---|
| 0.3 ± 0.1 | 1.2 ± 0.2 |
Minimal hydrolysis occurs in cold-pressed oils due to low water activity (<0.6) .
Thermal Degradation
Heating above 160°C induces pyrolytic decomposition :
Key Pathways:
-
Oleic acid : Forms aldehydes (nonanal) and alkanes.
-
Linoleic acid : Produces trans-fatty acids and cyclic monomers.
Volatile Profiles ( ):
| Compound | Concentration (mg/kg) |
|---|---|
| Benzaldehyde | 1.35–7.52 |
| 2-Heptenal | 0.08–0.12 |
Antioxidant Activity
Phenolic compounds (2261–4179 mg/kg in residual cakes) and tocopherols synergistically scavenge free radicals:
Reaction Mechanism:
Efficacy Data ( ):
| Antioxidant Metric | Value (IC50, μg/mL) |
|---|---|
| DPPH Radical Scavenging | 12.4 ± 0.8 |
| ABTS Radical Scavenging | 9.1 ± 0.6 |
Comparative Stability Table
| Property | Virgin Hazelnut Oil | Refined Hazelnut Oil |
|---|---|---|
| Oxidation Onset (°C) | 182 ± 3 | 168 ± 2 |
| Total Phenolics (mg/kg) | 1720 ± 45 | 220 ± 15 |
Virgin oil’s stability stems from natural antioxidants absent in refined counterparts .
Comparison with Similar Compounds
Comparison with Similar Oils
Fatty Acid Profile
Virgin hazelnut oil shares similarities with pecan nut oil and olive oil but differs significantly from almond and soybean oils.
| Oil Type | Oleic Acid (%) | Linoleic Acid (%) | Saturated Fats (%) | Key Reference |
|---|---|---|---|---|
| Hazelnut | 75–85 | 8–15 | 7–10 | |
| Pecan | 70–78 | 15–20 | 7–9 | |
| Olive | 55–83 | 3–21 | 13–20 | |
| Almond | 60–70 | 20–30 | 6–8 | |
| Soybean | 18–25 | 50–55 | 15–16 |
Key Findings :
Minor Compounds and Bioactivity
Tocopherols and Sterols:
| Compound | Hazelnut Oil | Olive Oil | Pecan Oil | Soybean Oil | |
|---|---|---|---|---|---|
| α-Tocopherol (mg/kg) | 250–350 | 100–200 | 200–300 | 50–100 | |
| β-Sitosterol (mg/kg) | 1,200–1,800 | 1,000–1,500 | 1,000–1,200 | 700–900 |
Oxidative Stability :
Geographical and Varietal Variability
Preparation Methods
Traditional Cold-Pressing
Traditional cold-pressing involves mechanical extraction at temperatures below 50°C to preserve heat-sensitive nutrients. Shelled hazelnuts are fed into hydraulic or screw presses, yielding an oil rich in monounsaturated fatty acids (MUFAs) and tocopherols. Perles de Gascogne’s method emphasizes first cold pressing followed by cellulose paper filtration, producing oil with <10 meq O₂/kg peroxide value and <4 mg KOH/kg acid value. This approach retains 77.5% oleic acid (C18:1) and 13% linoleic acid (C18:2), alongside 50 mg/100g vitamin E.
Optimized Cold-Pressing with Supercritical CO₂-Assisted Extraction
Patent CN101338246A details a hybrid method where cold-pressed cake (40–60 mesh) undergoes supercritical CO₂ extraction at 24–26 MPa and 50–60°C. This dual-phase process increases yield by 15–20% compared to standalone cold-pressing, while maintaining tocopherol concentrations at 390–450 mg/kg. The supercritical phase preferentially extracts non-polar compounds, reducing residual hexane levels to <0.1 ppm.
Thermal Processing Methods: Balancing Flavor and Nutrient Retention
Toasted Hazelnut Oil Preparation
Huilerie Beaujolaise’s artisanal method involves toasting hazelnuts at 120–140°C for 45 minutes before hydraulic pressing. This Maillard reaction-driven process enhances nutty aromas but reduces α-tocopherol content by 12–18% compared to cold-pressed oil. The resultant oil exhibits a darker hue (L* = 45.2) and higher free fatty acid levels (0.8–1.2%) due to thermal lipid hydrolysis.
Comparative Analysis of Extraction Techniques
Yield and Physicochemical Properties
| Parameter | Cold-Pressing | Cold-Press + Supercritical CO₂ | Thermal Pressing |
|---|---|---|---|
| Yield (% w/w) | 28–32 | 38–42 | 34–36 |
| Oleic Acid (%) | 77.5 | 79.2 | 75.8 |
| α-Tocopherol (mg/kg) | 450 | 420 | 370 |
| Peroxide Value (meq/kg) | <10 | <8 | 12–15 |
Supercritical CO₂ extraction improves yield without compromising oxidative stability, while thermal methods sacrifice nutrient retention for flavor complexity.
Fatty Acid Profile Variability
Gas chromatography analyses reveal cultivar-dependent variations:
-
French Fertile de Coutard : 76.3% C18:1, 13.4% C18:2
Cold-pressing preserves these profiles more effectively than thermal methods, which increase palmitic acid (C16:0) by 1.5–2.0% through triglyceride breakdown.
Quality Control and Purity Assessment
Adulteration detection remains critical, with fluorescence spectroscopy identifying 5–30% adulteration via luminescent markers at 656–720 nm. ISO 16128-compliant indices verify naturalness, ensuring unrefined oils meet phytosterol (>1.2 g/kg) and squalene (>0.5 g/kg) thresholds.
Industrial Applications and Innovations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
